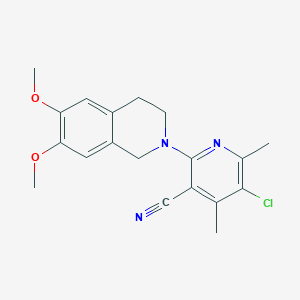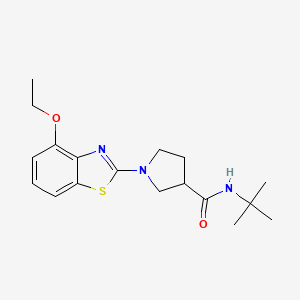![molecular formula C15H16Cl2N4 B6473470 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2640970-36-9](/img/structure/B6473470.png)
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrimidine ring substituted with a methyl group
将来の方向性
The future directions for research on “2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological and pharmaceutical activity could be investigated further .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3,4-dichlorophenyl Group: The piperazine intermediate is then reacted with 3,4-dichlorophenyl derivatives under basic conditions to introduce the 3,4-dichlorophenyl group.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学的研究の応用
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological molecules and pathways.
Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound shares a similar piperazine structure but differs in the substitution pattern and the presence of a butane linker.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine ring substituted with a dichlorophenyl group.
Trazodone Related Compound C: This compound features a piperazine ring substituted with a chlorophenyl group and a triazolopyridine moiety.
Uniqueness
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific substitution pattern and the presence of both a piperazine and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c1-11-4-5-18-15(19-11)21-8-6-20(7-9-21)12-2-3-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTZRZHPUAABEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-methylphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473398.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide](/img/structure/B6473408.png)
![1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B6473415.png)
![3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473423.png)

![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6473436.png)
![methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate](/img/structure/B6473452.png)
![methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6473457.png)
![4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B6473468.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B6473469.png)
![3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6473471.png)
![3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473478.png)
![[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate](/img/structure/B6473486.png)

